Unii-L3MH0FF4YN
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-29-18-10-7-15(22(30)28-19-4-2-3-11-25-19)12-17(18)27-20(29)13-26-16-8-5-14(6-9-16)21(23)24/h2-12,26H,13H2,1H3,(H3,23,24)(H,25,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUHMXXHLDGABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015167-33-5 | |
| Record name | 1H-Benzimidazole-5-carboxamide, 2-(((4-(aminoiminomethyl)phenyl)amino)methyl)-1-methyl-N-2-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015167335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-BENZIMIDAZOLE-5-CARBOXAMIDE, 2-(((4-(AMINOIMINOMETHYL)PHENYL)AMINO)METHYL)-1-METHYL-N-2-PYRIDINYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3MH0FF4YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Theoretical Frameworks and Computational Formulations Pertaining to the Chemical Compound
Foundational Hypotheses Guiding The Chemical Compound Research
The primary hypothesis driving Venetoclax research is centered on the targeted inhibition of the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway. venclextahcp.comwikipedia.orgnih.gov In many hematologic malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML), cancer cells overexpress BCL-2. venclextahcp.comvenclextahcp.com This anti-apoptotic protein sequesters pro-apoptotic proteins (like BIM, BAX, and BAK), preventing them from initiating programmed cell death, or apoptosis. venclextahcp.comfrontiersin.org This mechanism allows malignant cells to survive longer and resist conventional chemotherapies. wikipedia.org
The foundational premise was that a small molecule designed to mimic the action of BH3-only proteins—natural antagonists of BCL-2—could competitively bind to the BH3-binding groove of the BCL-2 protein. nih.govfrontiersin.org This action would displace the sequestered pro-apoptotic proteins, freeing them to trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, subsequent caspase activation, and ultimately, apoptosis. venclextahcp.comfrontiersin.org
Research was predicated on the idea that selectively targeting BCL-2 would be effective in tumors dependent on this protein for survival. nih.gov Furthermore, it was hypothesized that such a targeted approach could induce cell death in a manner independent of the tumor suppressor protein p53, which is often mutated or deleted in high-risk cancers, offering a therapeutic avenue for otherwise difficult-to-treat patient populations. ashpublications.org Preclinical studies confirmed this hypothesis, demonstrating that Venetoclax induces apoptosis in CLL cells regardless of their TP53 status. ashpublications.org
Predictive Models and Algorithms for The Chemical Compound Interactions
To refine the application of Venetoclax and predict patient response, various predictive models and algorithms have been developed. These computational tools leverage clinical, biological, and imaging data to forecast therapeutic outcomes.
Biomarker-Based Scoring Systems: A clinically translatable biomarker system, known as the "Mediators of apoptosis combinatorial score" (MAC-Score), has been developed to predict response in AML. aacrjournals.orgnih.govyoutube.com This method uses flow cytometry to measure the protein expression levels of BCL2 and its anti-apoptotic relatives, BCL-xL and MCL1, specifically within the leukemic stem cell (LSC) population. aacrjournals.orgyoutube.com The resulting score has shown a high positive predictive value for treatment response. aacrjournals.orgnih.gov
| Component | Description | Finding |
|---|---|---|
| Proteins Measured | BCL2, BCL-xL, MCL1 in leukemic stem cells (LSCs) | Combinatorial expression levels are key determinants of response. aacrjournals.orgnih.gov |
| Methodology | Flow Cytometry | An accessible and rapid method for clinical laboratories. youtube.com |
| Predictive Value | A high MAC-Score (e.g., >0.4 in one study) predicts a high likelihood of response. | The model has a reported positive predictive value of over 97%. aacrjournals.orgnih.govyoutube.com |
Pharmacokinetic and Pharmacodynamic (PK/PD) Models: Bayesian machine learning has also been applied to model the pharmacokinetics of Venetoclax. rsc.org These models help to simulate drug behavior in the body and understand the relationship between dosage and effect, while also quantifying the uncertainty in predictions. rsc.org
Quantum Chemical and Molecular Mechanical Considerations for The Chemical Compound
The interaction between Venetoclax and its BCL-2 target is governed by its specific three-dimensional structure and chemical properties, which can be analyzed using computational chemistry methods.
Conformational Analysis: The crystal structure of Venetoclax reveals a molecule with significant conformational flexibility due to several rotatable single bonds. mdpi.com This flexibility is crucial as it allows the molecule to adapt its shape to fit optimally within the binding pocket of the BCL-2 protein. mdpi.comresearchgate.net X-ray diffraction analysis of Venetoclax hydrate (B1144303) shows two crystallographically independent molecules in the asymmetric unit, which exhibit different conformations, highlighting this inherent flexibility. mdpi.com Analysis of the crystal structure of Venetoclax bound to BCL-2 provides detailed insights into the specific interactions that anchor the drug in its binding site. rcsb.orgresearchgate.net
| Feature Type | Description | Significance |
|---|---|---|
| Intramolecular Hydrogen Bonding | N-H···O=N bonding between the amine and nitro groups, and N-H···O bonding between the amide and a phenyl oxygen atom. mdpi.com | These bonds stabilize the molecule's conformation. mdpi.com |
| Supramolecular Interactions | The crystal structure is stabilized by a network of N–H⋯N, O–H⋯O, C–H⋯O, C–H⋯π, C–Cl⋯π, and π⋯π interactions. mdpi.comresearchgate.net | These interactions dictate the crystal packing and solid-state properties of the compound. |
| Binding to BCL-2 | Venetoclax binds with high affinity to the BH3-binding groove of BCL-2. nih.govcancer-research-network.com | This specific, high-affinity binding is the basis of its mechanism of action. venclextahcp.com |
Molecular Dynamics and Quantum Mechanics: While specific quantum chemical calculations for Venetoclax are not extensively published in the reviewed literature, these methods are fundamental to modern drug design. researchgate.netrsc.org Molecular dynamics (MD) simulations are used to explore the conformational landscape of Venetoclax and its derivatives and to study the dynamics of the binding process with BCL-2. nih.gov Such simulations can calculate the binding free energy, providing a theoretical estimate of a compound's potency. nih.gov Quantum mechanics/molecular mechanics (QM/MM) hybrid methods allow for a highly accurate calculation of the electronic structure and energetics of the drug within the protein's active site, helping to understand the nature of the key chemical interactions. researchgate.net
Principles of Rational Design in The Chemical Compound Derivatization for Research Purposes
The development of Venetoclax and its subsequent research applications exemplify the principles of rational drug design.
From Broad-Spectrum to Selective Inhibition: Venetoclax was developed through structure-based drug design, evolving from an earlier compound, Navitoclax. nih.gov Navitoclax inhibits not only BCL-2 but also BCL-xL, another anti-apoptotic protein. The inhibition of BCL-xL was linked to a dose-limiting side effect (thrombocytopenia). The rational design goal was to create a derivative with high selectivity for BCL-2 to avoid this effect. nih.gov Through medicinal chemistry and structural biology, chemists modified the parent structure to reduce its affinity for BCL-xL while maintaining or increasing its affinity for BCL-2, resulting in Venetoclax. nih.gov
Overcoming Resistance and Improving Efficacy: Rational design principles are now being applied to overcome resistance to Venetoclax. Resistance can emerge through mutations in the BCL-2 binding site (e.g., G101V) or through the upregulation of other anti-apoptotic proteins like MCL-1. researchgate.net
Designing New Analogs: Researchers are using molecular docking and dynamics simulations to design new Venetoclax derivatives. nih.gov For example, one study designed a derivative, VNT-12, with a predicted lower binding energy (–12.15 kcal/mol) than Venetoclax, suggesting potentially higher potency. nih.gov
Rational Combination Therapies: A major research focus is the rational combination of Venetoclax with other agents to target resistance mechanisms. nih.govnih.gov This includes combining it with MCL-1 inhibitors or with chemotherapy agents that have complementary mechanisms of action. nih.govmedicaldialogues.in The goal is to create synergistic effects, where the combination is more effective than either agent alone. medicaldialogues.inresearchgate.net
Advanced Research Methodologies and Experimental Paradigms for the Chemical Compound
In Vitro Experimental Systems for Investigating The Chemical Compound
The investigation of Tivozanib (UNII-L3MH0FF4YN) in non-clinical settings relies heavily on a variety of in vitro experimental systems. These controlled laboratory models are fundamental for elucidating the compound's mechanism of action, cellular effects, and biochemical targets, providing a critical foundation for its therapeutic applications. These systems range from simple two-dimensional cell cultures to complex three-dimensional models that more accurately represent the physiological environment of tissues.
Cell-Based Model Systems in The Chemical Compound Research
Cell-based assays are indispensable tools in the study of Tivozanib, allowing researchers to observe its effects on cellular processes such as proliferation, migration, and survival in a controlled environment.
Both primary cells, which are isolated directly from tissues, and established cell lines are utilized to study the biological effects of Tivozanib. Primary Human Umbilical Vein Endothelial Cells (HUVECs) are a key model system, as Tivozanib is a potent inhibitor of vascular endothelial growth factor (VEGF) signaling, which is crucial for angiogenesis. Studies have shown that Tivozanib effectively inhibits the VEGF-induced proliferation and migration of HUVECs in a dose-dependent manner. medchemexpress.com
A variety of cancer cell lines have also been employed in Tivozanib research to evaluate its anti-tumor activity. These include cell lines from renal cell carcinoma (RCC), the primary indication for Tivozanib, as well as other solid tumors. researchgate.netnih.gov For instance, research has demonstrated that Tivozanib reduces the proliferative and invasive characteristics of epithelial ovarian cancer cells in vitro. nih.gov Its activity has also been assessed against breast cancer, pediatric cancer, and colon cancer cell lines. nih.govselleckchem.com
| Cell Type/Line | Origin/Type | Research Application for Tivozanib | Observed Effect |
|---|---|---|---|
| HUVECs | Primary Endothelial Cells | Angiogenesis studies | Inhibition of VEGF-induced proliferation and migration. medchemexpress.com |
| Renal Cell Carcinoma (RCC) Lines | Kidney Cancer | Anti-tumor activity screening | Inhibition of tumor growth. researchgate.netnih.gov |
| Epithelial Ovarian Cancer Cells | Ovarian Cancer | Anti-proliferative and anti-invasive studies | Reduced proliferative and invasive characteristics. nih.gov |
| MCF7 | Breast Cancer | Antiproliferative activity assessment | Antiproliferative activity with an IC50 of 0.38 μM. selleckchem.com |
| DAOY / SJ-GBM2 | Pediatric Cancer (Medulloblastoma / Glioblastoma) | Drug repurposing screens | Identified as active in high-throughput screening. selleckchem.com |
To better simulate the complex architecture and microenvironment of solid tumors, researchers are increasingly turning to three-dimensional (3D) cellular models. nih.govmdpi.com Unlike traditional 2D monolayer cultures where cells grow on a flat surface, 3D models such as spheroids and organoids allow cells to interact with each other and the extracellular matrix in a more physiologically relevant manner. mdpi.comnuvisan.com This complexity can reveal aspects of a compound's activity that may not be apparent in 2D systems. nih.gov
For a compound like Tivozanib, which targets angiogenesis and is used for solid tumors like RCC, 3D models are particularly valuable. Tumor spheroids, which are simple, self-assembled aggregates of cancer cells, can be used to assess drug penetration and efficacy in a model that mimics a small avascular tumor. nih.govnuvisan.com More advanced models, such as kidney organoids derived from induced pluripotent stem cells (iPSCs), offer a more complex system that includes various kidney cell types. youtube.com These models can be used to study both the efficacy of Tivozanib against renal cancer cells and its potential effects on normal kidney structures within a single system, providing crucial data for drug discovery. nuvisan.comyoutube.com
The tumor microenvironment is a complex ecosystem composed of cancer cells and a variety of stromal and immune cells that can influence tumor growth and response to therapy. mdpi.com Co-culture systems, in which two or more different cell types are grown together, are used to model these intricate interactions in vitro.
Given that Tivozanib has been studied in combination with immune checkpoint inhibitors like Nivolumab, co-culture models are highly relevant. nih.govclinicaltrials.gov Such systems can be designed to investigate the effects of Tivozanib on the interplay between cancer cells and immune cells. For example, researchers can co-culture RCC cells with immune cells such as T-cells, regulatory T-cells (Tregs), or myeloid-derived suppressor cells (MDSCs) to study how Tivozanib modulates the immune response. nih.gov Research has suggested that Tivozanib's inhibition of the c-Kit receptor may help down-regulate immune suppressor cells. nih.gov Standardized co-culture models using engineered natural killer (NK) cell lines have been developed to quantify cancer cell cytotoxicity, representing a methodological approach that could be adapted for Tivozanib studies. nih.gov Advanced 3D bioprinted models can even incorporate perfusable vasculature and allow for the study of immune cell infiltration into a tumor matrix, offering a sophisticated platform to evaluate the combined effects of anti-angiogenic and immunomodulatory agents. voxcellbio.com
Biochemical and Molecular Assays for The Chemical Compound Effects
To understand how Tivozanib works at a molecular level, a range of biochemical and molecular assays are employed. These cell-free and cell-based assays are designed to directly measure the compound's effect on specific enzymes and signaling pathways.
Enzyme activity assays are fundamental to characterizing Tivozanib as a kinase inhibitor. Tivozanib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are receptor tyrosine kinases. nih.govnih.gov Cell-free kinase assays, using recombinant enzymes, are performed to determine the precise potency of Tivozanib against its targets. These assays measure the ability of Tivozanib to inhibit the phosphorylation activity of VEGFR-1, VEGFR-2, and VEGFR-3. researchgate.netnih.gov
The results are typically expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Tivozanib demonstrates high potency against all three VEGFRs, with IC₅₀ values in the low nanomolar and even picomolar range. medchemexpress.comselleckchem.comclinicaltrials.gov These assays have also been used to determine Tivozanib's selectivity by testing it against a panel of other tyrosine kinases. While highly selective for VEGFRs, it also shows inhibitory activity against other kinases such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) at higher concentrations. nih.govselleckchem.comchemicalprobes.org Furthermore, cellular assays are used to confirm that Tivozanib inhibits the downstream signaling of these receptors within the cell, such as the phosphorylation of MAPK (ERK1 and ERK2). medchemexpress.com
| Target Kinase | Assay Type | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| VEGFR-2 (KDR) | Cell-free kinase assay | 6.5 | selleckchem.com |
| VEGFR-3 (FLT4) | Cell-free kinase assay | 15 | selleckchem.com |
| VEGFR-1 (FLT1) | Cell-free kinase assay | 30 | selleckchem.com |
| EphB2 | Cell-free kinase assay | 24 | chemicalprobes.org |
| PDGFRα | Cell-free kinase assay | 40 | chemicalprobes.org |
| PDGFRβ | Cell-free kinase assay | 49 | chemicalprobes.org |
| c-Kit | Cell-free kinase assay | 78 | chemicalprobes.org |
| Tie2 | Cell-free kinase assay | 78 | chemicalprobes.org |
| VEGF-stimulated pERK1/2 | Cell-based assay (HUVEC) | 0.13 - 0.18 | medchemexpress.com |
Receptor Binding Studies Involving The Chemical Compound
Vorinostat is characterized as a pan-inhibitor, targeting the activity of multiple histone deacetylase (HDAC) enzymes, which function as its primary receptors. medchemexpress.comnih.gov It demonstrates broad activity against Class I (HDAC1, HDAC2, HDAC3) and Class II (HDAC6, HDAC7) HDACs. wikipedia.orgdrugbank.com The fundamental mechanism of binding involves the chelation of the zinc ion located within the catalytic active site of the HDAC enzymes. wikipedia.orgresearchgate.net This interaction is critical for its inhibitory function, as it blocks the enzyme from removing acetyl groups from histone and non-histone proteins. drugbank.com
Binding affinity and inhibitory concentration are key parameters determined in these studies. Research has established that Vorinostat inhibits HDAC1, HDAC2, HDAC3, and HDAC6 at nanomolar concentrations. drugbank.com Specific assays have determined the 50% inhibitory concentration (ID50) for HDAC1 to be 10 nM and for HDAC3 to be 20 nM. medchemexpress.commedchemexpress.com The inhibitory potency across several key isoforms is generally reported with an IC50 value of less than 86 nM. drugbank.com
| Target Receptor (HDAC Isoform) | Inhibitory Concentration (IC50/ID50) | Reference |
|---|---|---|
| HDAC1 | 10 nM (ID50) | medchemexpress.commedchemexpress.com |
| HDAC3 | 20 nM (ID50) | medchemexpress.commedchemexpress.com |
| Class I (HDAC1, 2, 3) & Class II (HDAC6) | < 86 nM (IC50) | drugbank.com |
| HDAC8 | Selective inhibition noted in studies of analogues | researchgate.net |
Protein-Ligand Interaction Methodologies for The Chemical Compound
Investigating the precise interactions between Vorinostat and its target proteins requires a suite of biophysical and computational techniques. The foundational understanding of this interaction comes from its pharmacophore, which consists of a zinc-binding group (the hydroxamic acid), a linker region, and a capping group that interacts with the surface of the enzyme. researchgate.net
X-ray Crystallography and Molecular Docking: The three-dimensional structure of HDACs in complex with inhibitors like Vorinostat has been elucidated using X-ray crystallography. nih.gov These structural models provide a static but detailed picture of the binding pocket. This experimental data is crucial for computational protein-ligand interaction methodologies, particularly molecular docking. nih.gov Researchers use docking simulations to predict and analyze the binding pose of Vorinostat within the HDAC active site. nih.govwaocp.org These simulations confirm that the hydroxamic acid moiety of Vorinostat chelates the catalytic zinc ion, while other parts of the molecule form hydrogen bonds and van der Waals interactions with amino acid residues in the binding tunnel. researchgate.netnih.gov
Affinity-Based Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a quantitative mass spectrometry-based proteomic technique used to identify proteins that are dynamically altered in their acetylation state upon treatment with Vorinostat. nih.gov In one study, SILAC was used to identify 61 proteins whose lysine (B10760008) acetylation was induced by Vorinostat in breast cancer cells, providing a global view of the compound's downstream interaction targets. nih.gov
Advanced Microscopy Techniques for The Chemical Compound Localization and Cellular Impact
Confocal Microscopy Applications in The Chemical Compound Research
Confocal microscopy has been instrumental in visualizing the cellular consequences of Vorinostat treatment at the subcellular level. In one study, it was used to investigate the 3D nuclear architecture of esophageal cells. nih.gov The findings revealed that Vorinostat treatment led to a more diffuse spatial localization of euchromatin (marked by H3K9ac) and a slightly increased peripheral localization of constitutive heterochromatin (marked by H3K9me3) specifically in malignant cells. nih.gov Another application involved live-cell confocal imaging to monitor microtubule dynamics in glioblastoma cells. nih.gov This research showed that Vorinostat treatment significantly decreased the growth rate of microtubules, demonstrating an effect on cytoskeletal components. nih.gov
Super-Resolution Imaging of The Chemical Compound at Subcellular Resolution
While specific studies employing super-resolution imaging techniques such as Stimulated Emission Depletion (STED) or Photoactivated Localization Microscopy (PALM) for Vorinostat were not prominent in the reviewed literature, these methods hold significant potential. Super-resolution microscopy could provide unprecedented detail on how Vorinostat-induced histone modifications reorganize chromatin nanostructure or how the drug influences the localization of specific transcription factors and repair proteins at a scale beyond the diffraction limit of conventional microscopy.
Electron Microscopy for Structural Insights into The Chemical Compound Interactions
Electron microscopy (EM) has been used to observe the ultrastructural changes within cells and tissues following Vorinostat treatment. In a study on uterine sarcoma xenografts, tumors from mice treated with Vorinostat were analyzed by both light and electron microscopy. nih.gov The EM results revealed pronounced activation of apoptosis, providing direct visual evidence of the drug's cell-death-inducing mechanism at a high resolution. nih.gov
In Silico Modeling and Simulation Approaches for The Chemical Compound
Computational methods are essential for rational drug design and for understanding the molecular mechanisms of Vorinostat and its analogues.
Molecular Docking: This is the most widely used in silico technique for Vorinostat research. nih.govwaocp.orgfrontiersin.org Docking studies are employed to predict the binding affinity and interaction patterns of Vorinostat and newly designed analogues with various HDAC isoforms. nih.govnih.gov Programs like AutoDock and Molegro Virtual Docker are used to perform these simulations. nih.govwaocp.org For instance, docking studies have been used to compare Vorinostat with analogues to identify compounds with potentially higher affinity or better isoform selectivity. waocp.orgnih.gov These simulations help rationalize structure-activity relationships, guiding the synthesis of more potent or selective inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: To complement the static view from molecular docking, MD simulations are applied to study the dynamic behavior of the Vorinostat-HDAC complex over time. frontiersin.org MD simulations can reveal the stability of the ligand-protein interaction, the role of water molecules in the active site, and the conformational changes that occur upon binding, providing a more detailed picture of the inhibitory mechanism at an atomic level. frontiersin.org
| Study Focus | Methodology | Software/Program | Key Finding/Parameter | Reference |
|---|---|---|---|---|
| Binding of Vorinostat analogues to HDAC1 | Molecular Docking | Molegro Virtual Docker (MVD) | Virtual screening identified analogues with high affinity, though none surpassed the lead compound '6H'. | waocp.org |
| Interaction of Vorinostat with HDAC1 and HDAC2 | Molecular Docking (Redocking test) | AutoDock 4.2 | Confirmed that simulation parameters could accurately reproduce the crystallographic binding pose of Vorinostat in the HDAC2 active site. | nih.gov |
| Binding of a selective analogue (6b) to HDAC8 | Molecular Docking | MOE (Molecular Operating Environment) | Calculated binding free energy (ΔG) of -6.92 kcal/mol for the analogue. | researchgate.net |
| Inhibitory mechanism of novel analogues in HDAC1 & HDAC6 | Molecular Docking & Molecular Dynamics (MD) | Not Specified | Used to build initial conformations and study the differential binding mechanisms of new compounds at the atomic level. | frontiersin.org |
Molecular Docking and Ligand-Based Screening for Perampanel Targets
Molecular docking has been a pivotal tool in elucidating the binding mechanism of Perampanel to its target, the AMPA receptor. Researchers employ these computational simulations to predict the preferred orientation and conformation of Perampanel when bound to the receptor's active site.
Detailed computational studies have combined quantum chemistry with molecular docking to understand the phenomenon known as "activity cliffs," where minor structural modifications to the Perampanel molecule result in a sharp loss of biological activity. researchgate.net Initial conformational analysis of Perampanel and its analogs is often performed using Density Functional Theory (DFT) methods. nih.govbohrium.com This analysis reveals the molecule's low-energy conformations in different environments, such as in a vacuum or in solvents that mimic the protein environment. nih.govresearchgate.net
Following conformational analysis, robust molecular docking simulations are carried out using various software programs. These studies have successfully modeled the interactions between Perampanel and the AMPA receptor, suggesting binding modes that are consistent with experimental data from crystallography and mutagenesis studies. researchgate.net For instance, docking results have helped explain the influence of the positions of the pyridine (B92270) nitrogen and cyano group on the molecule's activity. nih.govbohrium.com These simulations have suggested an additional binding mode for Perampanel, which helps to rationalize the observed activity cliffs. researchgate.net
Table 1: Molecular Docking Methodologies and Findings for Perampanel
| Methodology/Tool | Purpose | Key Findings | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Conformational space investigation and analysis of intramolecular interactions. | Revealed the electrostatic nature of intramolecular forces and how dielectric constant affects conformation energies. | bohrium.com, researchgate.net, nih.gov |
| Autodock Vina, FRED, Rosetta | Molecular docking to investigate binding modes in AMPA receptors. | Identified possible binding modes for Perampanel and its analogs, explaining differences in activity. | bohrium.com |
| Fully Flexible Molecular Docking | To analyze protein-ligand interactions and explain "activity cliffs". | Suggested a novel binding mode involving conformational changes in the receptor upon Perampanel binding. | researchgate.net |
Dynamics Simulations (e.g., Molecular Dynamics) of Perampanel Systems
Molecular dynamics (MD) simulations offer a deeper, time-resolved understanding of the behavior of Perampanel within a biological system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and interactions of the compound with its receptor over time, providing insights that are inaccessible through static docking models. mdpi.comyoutube.com
In the context of Perampanel research, MD simulations have been used to support the rational design of new positive and negative modulators of AMPA receptors. researchgate.net These simulations can model the flexibility of both the ligand and the protein, revealing the dynamic nature of their interaction and helping to refine the understanding of the binding site. researchgate.net
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Perampanel
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity based on its physicochemical properties and structural features. frontiersin.org For Perampanel and its analogs, these methods are used to build mathematical models that correlate structural descriptors with their antagonist activity at the AMPA receptor.
Researchers have conducted thorough 3D-QSAR modeling, such as Comparative Molecular Field Analysis (CoMFA), for noncompetitive antagonists of the AMPA receptor. researchgate.netresearchgate.net These models generate a 3D grid around a set of aligned molecules and calculate steric and electrostatic fields, which are then correlated with biological activity. Such studies have shown that for certain modulators, the van der Waals component is the major contributor to the predicted activity, with minor contributions from the electrostatic component. researchgate.net
More recently, the field has seen the advent of automated machine learning tools for QSAR, such as Uni-QSAR. arxiv.orgarxiv.org These powerful platforms can leverage vast amounts of molecular data, including 1D sequential tokens, 2D graphs, and 3D conformers, to build highly predictive models without manual fine-tuning. arxiv.org Such advanced QSAR approaches hold the potential to accelerate the design of new, more potent, and selective AMPA receptor modulators based on the Perampanel scaffold.
Table 2: Example of QSAR Model Descriptors
| Model Type | Descriptor | Description | Relevance | Reference(s) |
|---|---|---|---|---|
| Non-Linear (Gene Expression Programming) | R2 (Training Set) | Coefficient of determination for the training data. | Indicates the model's goodness-of-fit (0.839). | frontiersin.org |
| Non-Linear (Gene Expression Programming) | R2 (Test Set) | Coefficient of determination for the test data. | Indicates the model's predictive power on new data (0.760). | frontiersin.org |
| 2D QSAR | FPSA-2 | Fractional PPSA (Partial Polar Surface Area). | Relates the fractional polar surface area to the compound's activity. | frontiersin.org |
Systems Biology Approaches and Network Analysis in Perampanel Research
Systems biology offers a holistic perspective, moving beyond a single target to understand how a drug like Perampanel affects complex biological networks. univie.ac.atconstructor.university This approach integrates data from genomics, proteomics, and metabolomics to model and simulate entire physiological pathways. univie.ac.atuni-ulm.de
In Perampanel research, a systems biology approach was utilized to investigate its effects in epileptic Syngap1+/- mice. biorxiv.org This study identified a loss of cortical gamma homeostasis, which was linked to a specific molecular change in parvalbumin-positive (PV+) interneurons. The research demonstrated that Perampanel could rescue this network-level dysregulation, highlighting a mechanism involving Ca2+-impermeable AMPA receptors on these specific interneurons. biorxiv.org
This type of network analysis is crucial for understanding the broad-spectrum activity of Perampanel. nih.gov Glutamate is the brain's primary excitatory neurotransmitter, and glutamatergic neurons form the basis of vast neuronal networks. researchgate.net By non-competitively antagonizing AMPA receptors, Perampanel modulates the efficiency of synaptic transmission throughout these networks. Systems biology provides the tools to analyze these widespread effects, helping to explain the drug's efficacy across different seizure types and its potential in other neurological conditions characterized by an imbalance of excitation and inhibition. researchgate.netnih.gov
Machine Learning and Artificial Intelligence in Perampanel Discovery and Prediction
While Perampanel was discovered using more traditional methods, current research on its analogs and future AMPA antagonists heavily relies on ML. nih.gov ML models can be trained to predict a molecule's chemical, physical, and biological properties, including its potential efficacy and toxicity. researchgate.net For example, self-supervised learning frameworks like MolCLR can learn from millions of unlabeled molecules to significantly improve the performance of property prediction models. cmu.edu
In the context of Perampanel, ML algorithms can be used to:
Screen virtual libraries of compounds to identify novel molecules with potential AMPA receptor antagonist activity. arxiv.org
Predict Structure-Activity Relationships (SAR) with greater accuracy, as seen in advanced QSAR tools. arxiv.org
Optimize dosing strategies and inform clinical trial designs by integrating pharmacokinetic and pharmacodynamic data. researchgate.net
Interpret complex datasets from high-throughput screening and multi-omics studies to generate new, statistically motivated research hypotheses. researchgate.net
AI platforms like POLYGON, which can generate novel molecular formulas based on desired properties, exemplify the future of this field, promising a more streamlined path to drug discovery. labcompare.com
Sophisticated Analytical Techniques for Characterizing Perampanel in Research Contexts
The characterization and quantification of Perampanel in various research settings are accomplished through a range of sophisticated analytical methods. These techniques are essential for everything from fundamental physicochemical studies to clinical monitoring.
Advanced Spectroscopic Methodologies for Perampanel
Advanced spectroscopic techniques are vital for confirming the molecular structure of Perampanel and investigating its interactions at a molecular level.
Surface-Enhanced Raman Spectroscopy (SERS) combined with Density Functional Theory (DFT) calculations has emerged as a powerful method for studying Perampanel. mdpi.comnih.gov Standard Raman spectroscopy can identify the molecule's characteristic vibrational signatures. polimi.it However, the SERS technique, which involves adsorbing the analyte onto a metallic nanoparticle surface (often gold or silver), dramatically enhances the Raman signal. mdpi.commdpi.com
Research has shown that the SERS signal for Perampanel is significantly boosted in an acidic environment due to the protonation of the molecule, which increases its interaction with the metallic substrate. mdpi.commdpi.com DFT calculations are used to simulate the Raman spectra of Perampanel and its various protonated forms. The close match between the simulated and experimental spectra validates the molecular models and helps in the precise assignment of the observed spectral peaks, confirming the structural changes upon protonation. mdpi.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another critical analytical technique used for the highly sensitive and specific quantification of Perampanel in biological matrices like plasma and saliva. nih.govnih.gov This method first separates Perampanel from other compounds in the sample using high-performance liquid chromatography (HPLC). The separated compound is then ionized and identified based on its unique mass-to-charge ratio by the tandem mass spectrometer. This technique is the gold standard for therapeutic drug monitoring (TDM) and pharmacokinetic studies, allowing for precise measurement of drug concentrations. nih.govnih.gov
Table 3: Advanced Analytical Techniques for Perampanel
| Technique | Application | Key Findings/Capabilities | Reference(s) |
|---|---|---|---|
| SERS with DFT | Molecular structure investigation and detection. | Protonation of Perampanel enhances the SERS signal; DFT calculations help assign spectral features. | mdpi.com, nih.gov |
| LC-MS/MS | Quantification in biological fluids (plasma, saliva). | Provides high sensitivity and specificity for therapeutic drug monitoring and pharmacokinetic analysis. | nih.gov, nih.gov |
| UV-Vis Spectroscopy | Characterizing plasmonic properties of SERS substrates; confirming protonation. | Used to confirm the protonation of Perampanel in acidic conditions and to characterize nanoparticle substrates. | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of The Chemical Compound Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules and studying their interactions. slideshare.net In the context of Olaparib, ¹H NMR has been utilized to analyze its structure and explore its binding mechanisms with proteins such as human serum albumin (HSA). researchgate.net
Researchers have investigated the interaction between Olaparib and HSA by analyzing proton selective and non-selective spin-lattice relaxation rates at various temperatures. researchgate.net This NMR relaxation approach can provide quantitative data on the binding affinity. researchgate.net By observing the well-resolved proton peaks of Olaparib, such as H8 and H16 in the aromatic region, scientists can identify which parts of the molecule are most involved in the interaction with the protein. researchgate.net Such NMR studies are crucial for comparing the binding affinities of different drugs to plasma proteins and for understanding the specific molecular sites involved in these interactions. researchgate.net
Table 1: Selected ¹H NMR Resonances of Olaparib for Protein Interaction Studies This table is for illustrative purposes based on the described research methodology.
| Proton Resonance | Region | Involvement in HSA Interaction |
| H8 | Aromatic | Selected for analysis of interaction with HSA. researchgate.net |
| H16 | Aromatic | Selected for analysis of interaction with HSA. researchgate.net |
Mass Spectrometry (MS) for Identification and Quantification of The Chemical Compound and Its Metabolites
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the sensitive and specific quantification of Olaparib and its metabolites in biological matrices. researchgate.netbohrium.com These methods are essential for pharmacokinetic studies. mdpi.com Various LC-MS/MS assays have been developed to measure Olaparib concentrations in human plasma. researchgate.netbohrium.com These assays often employ a deuterated internal standard, such as [²H₈]-olaparib, for accurate quantification. mdpi.com
The electrospray ionization (ESI) source in positive ion mode is commonly used for the analysis of Olaparib. bohrium.comashdin.com Quantification is typically achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. mdpi.comnih.gov For instance, a common transition for Olaparib is m/z 435.4 → 281.1, while its deuterated internal standard is monitored at m/z 443.2 → 281.1. mdpi.com These methods have demonstrated high accuracy (<9% deviation) and precision (CV < 11%). mdpi.com Forced degradation studies using high-resolution mass spectrometry have also been conducted to identify potential degradation products (DPs) of Olaparib under stress conditions like basic, acidic, and oxidative environments. nih.govsemanticscholar.org These studies confirmed the formation of three degradation products of Olaparib, particularly under basic conditions. nih.gov
Table 2: Mass Spectrometry Parameters for Olaparib Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Olaparib | 435.4 | 281.1 | Positive ESI | mdpi.com |
| [²H₈]-Olaparib (IS) | 443.2 | 281.1 | Positive ESI | mdpi.com |
| Olaparib | 435 | 367 | Positive ESI | nih.gov |
| Olaparib-IS | 443 | 375 | Positive ESI | nih.gov |
| Olaparib | 435.22 | 366.00 | Positive Ion Mode | ashdin.com |
UV-Vis and Fluorescence Spectroscopy for The Chemical Compound Interaction Profiling
UV-Vis and fluorescence spectroscopy are valuable tools for the analysis of Olaparib and for studying its molecular interactions. nih.gov Olaparib exhibits native fluorescence, a property that can be exploited for its detection and quantification. nih.govresearchgate.net The fluorescence spectra of Olaparib show maximum excitation and emission wavelengths at approximately 280 nm and 360 nm, respectively, when dissolved in methanol (B129727). nih.gov This intrinsic fluorescence allows for the development of sensitive analytical methods without the need for fluorescent labeling. nih.gov
UV-Vis spectrophotometry is also used for the routine quantification of Olaparib in bulk and pharmaceutical dosage forms. turkjps.orgstmjournals.com The maximum absorption (λmax) of Olaparib is observed at 276 nm in methanol. stmjournals.com The method has been shown to be linear over concentration ranges such as 0.5–6 μg/ml. stmjournals.com Furthermore, advanced fluorescence-based techniques like Fluorescence Correlation Spectroscopy (FCS) have been used to study the interactions of a fluorescent analog of Olaparib (PARPi-FL) with its target, PARP1, within living cells. rsc.org This approach allows for the quantitative characterization of complex formation and can distinguish between different states of the drug, such as freely diffusing, bound to PARP1, and incorporated into a PARP1-RNA complex. rsc.org
Table 3: Spectroscopic Properties of Olaparib
| Spectroscopic Method | Parameter | Wavelength (nm) | Solvent/Conditions | Reference |
| UV-Vis Spectroscopy | λmax | 276 | Methanol | stmjournals.com |
| UV-Vis Spectroscopy | Detection Wavelength | 254 | Mobile Phase | turkjps.orgresearchgate.net |
| Fluorescence Spectroscopy | Excitation λmax | 280 | Methanol | nih.gov |
| Fluorescence Spectroscopy | Emission λmax | 360 | Methanol | nih.gov |
Chromatographic Separations in The Chemical Compound Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors for The Chemical Compound
High-Performance Liquid Chromatography (HPLC) is the predominant separation technique for the analysis of Olaparib. tandfonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is widely used, most commonly with C18 analytical columns. mdpi.comresearchgate.nettandfonline.comnih.gov A variety of mobile phase compositions and elution modes (isocratic and gradient) have been developed to achieve optimal separation and peak shape. mdpi.comtandfonline.com
For example, one ultra-HPLC (uHPLC) method utilizes a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, coupled with MS/MS detection. mdpi.com Another validated HPLC method uses an isocratic mobile phase of methanol and 0.1% orthophosphoric acid (60:40, v/v) with UV detection at 220 nm. tandfonline.com The retention time for Olaparib in this system was 8.86 minutes. tandfonline.com These HPLC methods are validated for linearity, precision, and accuracy according to regulatory guidelines. researchgate.nettandfonline.comnih.gov The detectors most commonly coupled with HPLC for Olaparib analysis are UV detectors and tandem mass spectrometers, which provide high sensitivity and selectivity for quantifying the drug in complex matrices like human plasma and cell extracts. mdpi.comtandfonline.commdpi.com
Table 4: Examples of HPLC Methods for Olaparib Analysis
| Column | Mobile Phase | Elution | Detector | Reference |
| Waters UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm) | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile | Gradient | MS/MS | mdpi.com |
| YMC C18 (250 × 4.6 mm, 5 µm) | Methanol: 0.1% orthophosphoric acid (60:40, v/v) | Isocratic | UV (220 nm) | tandfonline.com |
| Nova-Pak® C18 (150 × 3.9 mm, 4 μm) | Acetonitrile and ultra-pure water | Gradient | UV-DAD (254 nm) | nih.gov |
| Waters symmetry C18 (150 x 4.6 mm, 5 μm) | Methanol and buffer | Isocratic | UV (254 nm) | researchgate.net |
| Phenomenex Gemini C18 (2.1 × 150 mm, 3 µm) | A: 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in waterB: Acetonitrile | Gradient | MS/MS | mdpi.com |
Gas Chromatography (GC) Applications in Volatile Aspects of The Chemical Compound Research
A review of the scientific literature indicates that Gas Chromatography (GC) is not a commonly employed technique for the analysis of Olaparib. GC is typically suited for compounds that are volatile or can be made volatile through derivatization. Given Olaparib's high molecular weight (434.471 g/mol ) and complex structure, it has low volatility, making it unsuitable for direct GC analysis without significant chemical modification. ashdin.com Analytical methods based on liquid chromatography are overwhelmingly preferred for its quantification and characterization.
X-ray Crystallography and Cryo-Electron Microscopy for The Chemical Compound-Target Complexes
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of molecules, including drug-target complexes. youtube.com Powder X-ray diffraction (PXRD) has been used to characterize the solid-state properties of Olaparib, identifying different crystalline forms. nih.govgoogle.com For one novel crystal form of Olaparib, diffraction peaks were identified at specific 2-theta angles using CuKα radiation. google.com This type of analysis is crucial for understanding the physicochemical properties of the drug substance, such as stability and dissolution rate. google.com While cocrystallization of a ligand with its target protein can provide invaluable atomic-level details of their interaction, specific published X-ray crystal structures of Olaparib bound to PARP were not detailed in the provided search results. youtube.com However, the general methodology involves crystallizing the protein in the presence of the ligand to understand binding modes, identify pharmacophores, and guide further drug design. youtube.com
Cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique to X-ray crystallography for structure determination, especially for large and dynamic protein complexes that are difficult to crystallize. thermofisher.comnih.gov It allows for the visualization of biomolecular structures at near-atomic resolution. nih.gov While cryo-EM is increasingly used in drug discovery to understand drug-target interactions, specific cryo-EM structures of Olaparib in complex with its target were not identified in the provided search results. thermofisher.comnih.govscienceopen.com
Table 5: Powder X-ray Diffraction Peaks for a Crystalline Form of Olaparib Data from a patent describing a novel crystal form.
| 2-Theta Angle (±0.5) |
| 10.2 |
| 13.5 |
| 14.2 |
| 15.0 |
| 17.1 |
| 17.3 |
| 18.6 |
| 20.3 |
| 20.6 |
| 21.0 |
| 21.9 |
| 22.9 |
| 23.4 |
| 25.8 |
| 26.5 |
Source: google.com
Table 6: List of Compound Names
| UNII Code | Common Name | Other Names/Internal Standards |
| L3MH0FF4YN | Olaparib | AZD2281, [²H₈]-olaparib, Olaparib-IS, PARPi-FL |
| N/A | Emtricitabine | IS |
| N/A | Telmisartan | IS |
Challenges, Limitations, and Future Trajectories in the Chemical Compound Research
Methodological Constraints in Elucidating The Chemical Compound’s Complex Biology
Analytical Sensitivity and Specificity: Identifying and quantifying low-abundance metabolites such as M400 in complex biological matrices like plasma, urine, and feces requires highly sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are critical tools, but achieving sufficient sensitivity to detect trace amounts while ensuring specificity remains a constant challenge researchgate.netinoncology.esnih.govnih.gov.
Structural Elucidation: While mass spectrometry aids in structural determination, precisely elucidating the structure of all metabolites, especially minor ones, can be demanding. This often necessitates the synthesis of reference standards, which can be time-consuming and resource-intensive researchgate.netinoncology.esnih.gov.
Attributing Biological Activity: A significant challenge is determining whether metabolites like M400 possess any intrinsic pharmacological activity, either similar to or distinct from the parent compound. Studies often focus on the parent drug and major active metabolites, leaving the specific contributions of minor metabolites like M400 less clear. For instance, dabigatran (B194492) acylglucuronide (DABG), another significant metabolite, has shown weaker anticoagulant effects compared to dabigatran itself mdpi.comnih.gov. Understanding if M400 contributes to efficacy or toxicity requires dedicated in vitro and in vivo studies.
Variability in Metabolic Pathways: The metabolism of dabigatran is influenced by various factors, including genetic polymorphisms in key enzymes like carboxylesterases (CES1, CES2) and UDP-glucuronosyltransferases (UGTs) inoncology.esmdpi.comdrugbank.commdpi.comresearchgate.netresearchgate.net. This inter-individual variability in metabolic enzyme activity can lead to significant differences in the plasma concentrations of metabolites, complicating the establishment of universal biological roles or effects for compounds like M400 mdpi.comresearchgate.netnih.govfrontiersin.org.
Integration of Multi-Omics Data for Comprehensive Understanding of The Chemical Compound
The advent of multi-omics technologies offers a powerful approach to unravel the complex biological context of metabolites like M400. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a more holistic understanding of how these compounds are processed and interact within biological systems.
Genomics and Pharmacogenomics: Genome-wide association studies (GWAS) and candidate gene analyses can identify genetic variants (e.g., in CES1, ABCB1, UGT genes) that predispose individuals to specific metabolic profiles of dabigatran and its metabolites mdpi.comresearchgate.netnih.govfrontiersin.org. Integrating this genomic data with metabolite concentration data can reveal how genetic variations influence the formation, clearance, and potential activity of M400.
Metabolomics: Comprehensive metabolomic profiling can systematically identify and quantify a broad spectrum of dabigatran metabolites, including M400, in biological samples. This allows for a more complete picture of the metabolic fate of dabigatran and can uncover previously uncharacterized metabolic pathways or products researchgate.netinoncology.esnih.gov.
Transcriptomics and Proteomics: Analyzing gene and protein expression related to metabolic enzymes (e.g., esterases, UGTs) can shed light on the regulatory mechanisms governing the production and degradation of M400. Understanding the cellular machinery involved provides crucial insights into how environmental factors or disease states might alter metabolite levels. For example, studies have highlighted the critical roles of CES1 and CES2 in the activation of dabigatran etexilate inoncology.esmdpi.comdrugbank.commdpi.comresearchgate.netresearchgate.net.
By integrating these diverse datasets, researchers can construct sophisticated models that predict how genetic makeup, environmental exposures, and physiological conditions influence the metabolic landscape, thereby providing deeper insights into the biological significance of M400.
Emerging Technologies and Their Potential Impact on The Chemical Compound Research
Advancements in analytical and computational technologies are crucial for overcoming the challenges in metabolite research:
High-Resolution Mass Spectrometry and Advanced LC-MS/MS: Continued improvements in mass spectrometry resolution and sensitivity enable more precise identification and quantification of low-concentration metabolites. These technologies are fundamental for detailed metabolic profiling and for distinguishing between closely related compounds.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models, incorporating in vitro data and physiological parameters, can simulate the absorption, distribution, metabolism, and excretion (ADME) of dabigatran and its metabolites, including M400. These models are invaluable for predicting drug-drug interactions, understanding variability, and optimizing dosing strategies, even for metabolites with limited direct study researchgate.net.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are increasingly being applied to analyze large, complex datasets generated from multi-omics studies. They can identify subtle patterns and correlations that might be missed by traditional statistical methods, potentially uncovering novel insights into metabolite behavior and biological impact.
CRISPR-Cas9 Gene Editing: This technology allows for precise manipulation of genes encoding metabolic enzymes (e.g., CES1, UGTs). By creating cell lines or animal models with specific gene knockouts or modifications, researchers can directly investigate the role of these enzymes in the formation and clearance of metabolites like M400.
These emerging technologies promise to enhance the accuracy, efficiency, and depth of research into complex metabolites, paving the way for a more comprehensive understanding of their roles.
Interdisciplinary Collaborations for Advancing The Chemical Compound Knowledge
The study of chemical compounds like UNII-L3MH0FF4YN (Dabigatran metabolite M400) inherently requires a multidisciplinary approach, bringing together expertise from various scientific domains:
Analytical Chemists and Biochemists: Essential for developing and validating sensitive analytical methods for metabolite detection and quantification, as well as for structural elucidation and understanding enzymatic reactions.
Pharmacologists and Toxicologists: Crucial for assessing the biological activity, pharmacokinetic properties, and potential toxicological effects of metabolites.
Geneticists and Bioinformaticians: Indispensable for conducting pharmacogenomic studies, analyzing large-scale omics data, and identifying genetic factors influencing metabolism.
Clinical Researchers and Physicians: Provide the clinical context, manage patient cohorts for pharmacokinetic studies, and translate laboratory findings into clinical relevance, ensuring that research addresses real-world patient needs.
Computational Scientists: Develop and apply advanced modeling techniques (e.g., PBPK, AI) to integrate diverse data types and predict metabolite behavior.
Collaborative efforts ensure that research is comprehensive, robust, and addresses the multifaceted nature of drug metabolism. By pooling expertise, researchers can overcome individual limitations and accelerate the pace of discovery, leading to a more complete understanding of how compounds like Dabigatran metabolite M400 influence patient outcomes.
Compound Name Table:
| UNII Code | Common Name / Identifier | Chemical Name | Molecular Formula |
| This compound | Dabigatran metabolite M400 | 2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide | C22H21N7O |
Q & A
Q. How can researchers characterize the structural and functional properties of Unii-L3MH0FF4YN?
Methodological Answer:
- Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to determine molecular structure, ensuring alignment with literature for known compounds .
- Apply X-ray crystallography or powder diffraction for crystallographic data, with rigorous purity validation via HPLC or GC-MS .
- Cross-reference results with existing databases (e.g., Chemotion Repository) to confirm novelty or identify discrepancies .
Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?
Methodological Answer:
- Optimize reaction conditions (e.g., temperature, catalysts) using Design of Experiments (DoE) principles to minimize variability .
- Document synthesis steps in detail, including raw material sources, purification methods, and yield calculations, adhering to reproducibility standards .
- Validate synthetic routes by comparing with prior studies (if available) and reporting deviations in supplementary materials .
Q. How should researchers assess the purity and stability of this compound under varying environmental conditions?
Methodological Answer:
- Conduct accelerated stability studies (e.g., exposure to heat, light, humidity) with periodic analysis via HPLC or TGA .
- Quantify degradation products using mass spectrometry and correlate findings with thermodynamic models (e.g., Arrhenius equation) .
- Report uncertainties in stability data, including instrument sensitivity and sampling intervals, to guide future replication .
Advanced Research Questions
Q. How can contradictions in experimental data for this compound’s bioactivity be systematically resolved?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design flaws, such as uncontrolled variables or sampling bias .
- Perform meta-analysis of conflicting datasets, using statistical tools (e.g., ANOVA, Bayesian inference) to identify outliers or methodological inconsistencies .
- Collaborate with interdisciplinary teams to validate hypotheses through orthogonal assays (e.g., in vitro vs. in vivo models) .
Q. What frameworks are effective for designing dose-response studies on this compound’s biological interactions?
Methodological Answer:
- Use the PICO framework (Population, Intervention, Comparison, Outcome) to define study parameters, such as cell lines, concentration ranges, and control groups .
- Integrate high-throughput screening with dose-response modeling (e.g., Hill equation) to quantify efficacy and toxicity thresholds .
- Address ethical considerations by pre-registering protocols (e.g., via FAIR data repositories) and including negative controls to reduce false positives .
Q. How can researchers manage large-scale data from this compound’s multi-omics studies (e.g., metabolomics, proteomics)?
Methodological Answer:
- Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) using platforms like RADAR4Chem or nmrXiv for raw data storage .
- Employ machine learning pipelines (e.g., PCA, clustering algorithms) to identify patterns in high-dimensional datasets, with transparency in code and hyperparameters .
- Document data preprocessing steps (e.g., normalization, noise reduction) in supplementary materials to enable cross-study comparisons .
Methodological Tables
Critical Considerations
- Ethical Compliance : Ensure all experimental protocols undergo institutional review, particularly for biological studies .
- Reproducibility : Publish raw data, code, and detailed methodologies in open-access formats to address the "replication crisis" .
- Interdisciplinary Collaboration : Leverage platforms like NFDI4Chem for shared resources and peer validation of complex datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
